molecular formula C23H35N3O2 B5357844 1'-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Cat. No. B5357844
M. Wt: 385.5 g/mol
InChI Key: HENSLMWPCSPDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been found to have potential applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the inhibition of dopamine reuptake by the dopamine transporter (DAT) in the brain. This leads to an increase in extracellular dopamine levels, which can have various physiological and behavioral effects. The compound has been found to have high selectivity for DAT over other monoamine transporters such as serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine are mainly related to its action on the dopamine system in the brain. The compound has been found to increase extracellular dopamine levels in various brain regions, which can lead to increased locomotor activity, reward-seeking behavior, and analgesia. The compound has also been found to have potential neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments include its high selectivity for DAT, its potent inhibition of dopamine reuptake, and its potential neuroprotective effects. The compound has also been found to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on 1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One direction is to further investigate its potential neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the compound could be further optimized to improve its selectivity and potency for DAT inhibition, which could lead to the development of new medications for neurological disorders.

Synthesis Methods

The synthesis method of 1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4'-bipiperidine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(3-methoxybenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective dopamine transporter (DAT) inhibitor, which makes it a valuable tool in studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. The compound has also been found to have analgesic properties, which make it a potential candidate for developing new pain medications.

properties

IUPAC Name

[1-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-28-22-8-4-6-19(16-22)17-24-14-9-21(10-15-24)26-13-5-7-20(18-26)23(27)25-11-2-3-12-25/h4,6,8,16,20-21H,2-3,5,7,9-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENSLMWPCSPDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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